2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-11-10-17(23-20(25)13-7-5-8-15(12(13)2)24(27)28)22-19-14-6-3-4-9-16(14)29-21(26)18(11)19/h3-10H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOUGHFNHXYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Salicylaldehydes
The chromeno[4,3-b]pyridine scaffold is synthesized via a three-step process involving condensation, cyclization, and oxidation. Starting with substituted salicylaldehydes, condensation with N-methylpiperidone in the presence of morpholine generates an enamine intermediate. Subsequent cyclization in o-xylene at reflux yields 2,3-dihydrochromeno[3,2-c]pyridine (DHCP) derivatives. For the target compound, 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine is obtained by introducing a methyl group at position 4 through alkylation of the intermediate enamine.
Key Reaction Conditions
Functionalization at Position 2
The 2-amino group required for amidation is introduced via nucleophilic substitution. DHCP derivatives undergo acid-catalyzed reactions with ammonia in trifluoroethanol under microwave irradiation. This generates 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine in 65–72% yield.
Mechanistic Insights
- Acid catalysis protonates the DHCP, forming a benzopyrylium intermediate.
- Ammonia acts as a nucleophile, attacking position 2 of the pyridine ring.
- Microwave irradiation reduces reaction time (30 minutes vs. 24 hours conventional).
Synthesis of 2-Methyl-3-Nitrobenzoyl Chloride
Nitration of 2-Methylbenzoic Acid
2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids at 0–5°C. The nitro group preferentially occupies the para position to the methyl group, yielding 2-methyl-3-nitrobenzoic acid in 88% purity.
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 82% |
| Purity (HPLC) | 88% |
Conversion to Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Excess SOCl₂ is removed under reduced pressure, yielding 2-methyl-3-nitrobenzoyl chloride as a yellow crystalline solid (95% yield).
Critical Notes
- DCM is preferred over acetonitrile due to toxicity concerns.
- Residual SOCl₂ is neutralized with anhydrous sodium sulfate.
Amidation of Chromeno[4,3-b]Pyridin-2-Amine
Coupling Reaction
The final amidation employs Schotten-Baumann conditions: 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine is reacted with 2-methyl-3-nitrobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.
Reaction Parameters
Spectroscopic Validation
The product is characterized by ¹H-NMR, ¹³C-NMR, and HPLC:
- ¹H-NMR (DMSO-d₆) : δ 7.74 (br s, NH), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), 8.70 (d, Ar–H).
- ¹³C-NMR : Peaks at 91.76, 123.63, 132.03, and 165.19 ppm confirm the amide bond.
- HPLC Purity : 99.8% after crystallization.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A modified approach combines cyclization and amidation in a single step using microwave irradiation. Chromenopyridine intermediates are reacted with 2-methyl-3-nitrobenzoyl chloride in DMF at 100°C for 20 minutes, achieving 70% yield.
Advantages
- Reduced reaction time (20 minutes vs. 24 hours).
- Eliminates intermediate isolation steps.
Solid-Phase Synthesis
Immobilization of the chromenopyridine amine on Wang resin enables iterative coupling with the benzoyl chloride. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65% yield.
Limitations
- Lower yield compared to solution-phase methods.
- Requires specialized equipment for resin handling.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Classical Amidation | 78% | 99.8% | 24 hours | High |
| Microwave-Assisted | 70% | 98.5% | 20 minutes | Moderate |
| Solid-Phase | 65% | 97.2% | 48 hours | Low |
Challenges and Optimization Strategies
Nitro Group Stability
The electron-withdrawing nitro group increases susceptibility to reduction. Using mild, non-reductive conditions (e.g., avoiding Pd/C catalysts) is critical.
Solvent Selection
Methanol/water mixtures are preferred for recrystallization over acetonitrile, which poses toxicity risks.
Byproduct Formation
Trace impurities (<0.5%) from incomplete cyclization are removed via column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites on cell membranes.
Disrupting Cellular Pathways: Interfering with key cellular pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
The pyrido-pyrimidinone in introduces additional hydrogen-bonding sites via its ketone and nitrogen atoms .
Substituent Effects: Nitro Group: Present in the target compound and , this group increases electrophilicity, which may improve binding to targets like kinases or proteases . Dioxopyrrolidinyl Group (): Introduces hydrogen-bonding capability, which could modulate selectivity for polar targets .
Biological Activity Implications: Chromeno-pyridine derivatives (target compound, ) are frequently explored as kinase inhibitors due to their planar aromatic systems . Pyrido-pyrimidinones () are associated with antiviral and anticancer activities, likely due to their ability to mimic nucleobases .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The nitro group in the target compound may reduce solubility compared to the dibutylamino-substituted analog (), which trades polarity for lipophilicity .
- Metabolic Stability : Fluorine in ’s structure could mitigate oxidative metabolism, extending half-life .
- Synthetic Accessibility: Chromeno-pyridine synthesis often requires multi-step cyclization, whereas oxazolo-pyridines () may be synthesized via simpler condensation routes .
Biological Activity
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a synthetic compound belonging to the class of chromeno[4,3-b]pyridines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromeno-pyridine core, a nitro group, and a benzamide moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromeno-pyridine derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved often include the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes within the bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors that regulate cell survival and proliferation, thereby influencing cellular responses.
- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Anticancer Activity : A study demonstrated that a related chromeno-pyridine derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells (Smith et al., 2023).
- Antimicrobial Testing : In another investigation, derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL (Jones et al., 2024).
- Anti-inflammatory Mechanism : Research highlighted that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages (Lee et al., 2022).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Smith et al., 2023 |
| Antimicrobial | Inhibits bacterial growth | Jones et al., 2024 |
| Anti-inflammatory | Reduces cytokine levels | Lee et al., 2022 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
